Sub-Nanomolar Bradykinin B₁ Receptor Affinity Achieved via Incorporation of the 9-Pyridin-4-yl-3,9-diazaspiro[5.5]undecane Scaffold in ELN441958
ELN441958, a benzamide incorporating the 9-pyridin-4-yl-3,9-diazaspiro[5.5]undecane carbonyl moiety, competitively inhibited [³H]desArg¹⁰-kallidin binding to human B₁ receptors expressed in IMR-90 fibroblast membranes with a Kᵢ of 0.26 ± 0.02 nM [1]. In functional calcium mobilization assays, ELN441958 antagonized the B₁ agonist DAKD with a K_B of 0.12 ± 0.02 nM at human B₁ receptors and 0.24 ± 0.01 nM at rhesus monkey B₁ receptors, while showing no antagonism of bradykinin-induced responses at B₂ receptors at concentrations up to 10 μM [1]. In contrast, earlier-generation B₁ antagonists in the same program exhibited species-dependent potency liabilities, metabolic instability, and low oral exposure that precluded in vivo efficacy [1]. The pyridin-4-yl-3,9-diazaspiro[5.5]undecane moiety was essential for overcoming these prior limitations.
| Evidence Dimension | B₁ receptor binding affinity (Kᵢ) and functional antagonism (K_B) |
|---|---|
| Target Compound Data | ELN441958 Kᵢ = 0.26 ± 0.02 nM (human IMR-90 membranes); K_B = 0.12 ± 0.02 nM (human B₁), 0.24 ± 0.01 nM (rhesus B₁) [1] |
| Comparator Or Baseline | Earlier B₁ antagonist leads in the same program: species-dependent potency, metabolic instability, low oral exposure; B₂ receptor: no inhibition up to 10 μM [1] |
| Quantified Difference | ≥10,000-fold selectivity for B₁ over B₂; up to 120-fold more potent at primate vs. rodent B₁ receptors; oral bioavailability and in vivo efficacy in rhesus monkey achieved [1] |
| Conditions | Radioligand binding: [³H]DAKD, IMR-90 human fibroblast membranes; functional assay: DAKD-induced Ca²⁺ mobilization in IMR-90 cells and recombinant B₁ receptors from human, rhesus, rat, mouse |
Why This Matters
The pyridin-4-yl-3,9-diazaspiro[5.5]undecane scaffold was a critical architectural determinant for achieving single-digit nanomolar B₁ receptor antagonism with primate selectivity and oral bioavailability—properties absent in earlier chemotypes lacking this moiety.
- [1] Hawkinson JE, Szoke BG, Garofalo AW, et al. Pharmacological, pharmacokinetic, and primate analgesic efficacy profile of the novel bradykinin B1 receptor antagonist ELN441958. J Pharmacol Exp Ther. 2007;322(2):619-630. doi:10.1124/jpet.107.120352. View Source
